molecular formula C4H6ClN5 B3119243 5-Chloropyrimidine-2,4,6-triamine CAS No. 24867-23-0

5-Chloropyrimidine-2,4,6-triamine

Cat. No.: B3119243
CAS No.: 24867-23-0
M. Wt: 159.58 g/mol
InChI Key: GKYJPCRDRLWZCA-UHFFFAOYSA-N
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Description

5-Chloropyrimidine-2,4,6-triamine is a heterocyclic organic compound with the molecular formula C4H6ClN5 It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrimidine-2,4,6-triamine typically involves the chlorination of pyrimidine derivatives. One common method starts with 2,4,6-triaminopyrimidine, which is chlorinated using phosphorus oxychloride (POCl3) under controlled conditions. The reaction is quenched with alcohols, and the product is isolated through neutralization with ammonia water .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like ammonia, primary amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Oxidized derivatives such as pyrimidine oxides.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

5-Chloropyrimidine-2,4,6-triamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloropyrimidine-2,4,6-triamine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, making it useful in drug development .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloropyrimidine: Another chlorinated pyrimidine derivative with similar reactivity but different substitution patterns.

    5-Bromopyrimidine-2,4,6-triamine: A brominated analog with similar chemical properties but different reactivity due to the presence of bromine.

    2,4,6-Triaminopyrimidine: The non-halogenated parent compound with different reactivity and applications.

Uniqueness

5-Chloropyrimidine-2,4,6-triamine is unique due to the presence of a chlorine atom at the 5-position, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds and advanced materials .

Properties

IUPAC Name

5-chloropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN5/c5-1-2(6)9-4(8)10-3(1)7/h(H6,6,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYJPCRDRLWZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1N)N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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